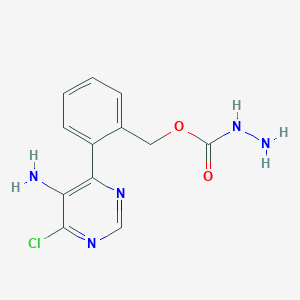![molecular formula C15H21N5O B12906438 1-{2,6-Bis[(prop-2-en-1-yl)amino]pyrimidin-4-yl}piperidin-4-one CAS No. 88551-65-9](/img/structure/B12906438.png)
1-{2,6-Bis[(prop-2-en-1-yl)amino]pyrimidin-4-yl}piperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Bis(allylamino)pyrimidin-4-yl)piperidin-4-one is a complex organic compound that features a piperidine ring fused with a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
The synthesis of 1-(2,6-Bis(allylamino)pyrimidin-4-yl)piperidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,6-diaminopyrimidine with allyl bromide to form the bis(allylamino) derivative. This intermediate is then reacted with piperidin-4-one under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(2,6-Bis(allylamino)pyrimidin-4-yl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the allylamino groups, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Bis(allylamino)pyrimidin-4-yl)piperidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(2,6-Bis(allylamino)pyrimidin-4-yl)piperidin-4-one involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways that are crucial for cell growth and survival. This inhibition can result in the induction of apoptosis in cancer cells and the suppression of tumor growth.
Vergleich Mit ähnlichen Verbindungen
1-(2,6-Bis(allylamino)pyrimidin-4-yl)piperidin-4-one can be compared with other similar compounds, such as:
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also kinase inhibitors with potential anticancer activity.
Piperidine derivatives: Compounds like piperine and evodiamine, which also contain the piperidine moiety, exhibit various biological activities, including anticancer and anti-inflammatory effects. The uniqueness of 1-(2,6-Bis(allylamino)pyrimidin-4-yl)piperidin-4-one lies in its specific structure, which allows for selective inhibition of certain enzymes and pathways, making it a valuable compound in drug discovery and development.
Eigenschaften
CAS-Nummer |
88551-65-9 |
|---|---|
Molekularformel |
C15H21N5O |
Molekulargewicht |
287.36 g/mol |
IUPAC-Name |
1-[2,6-bis(prop-2-enylamino)pyrimidin-4-yl]piperidin-4-one |
InChI |
InChI=1S/C15H21N5O/c1-3-7-16-13-11-14(19-15(18-13)17-8-4-2)20-9-5-12(21)6-10-20/h3-4,11H,1-2,5-10H2,(H2,16,17,18,19) |
InChI-Schlüssel |
WYPUXRJXMPTKRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNC1=CC(=NC(=N1)NCC=C)N2CCC(=O)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


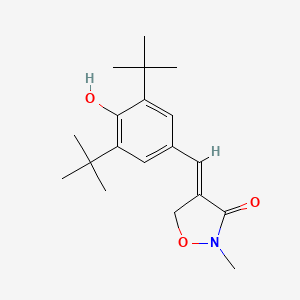
![[6,6'-Biquinoline]-4,4'-dicarboxylicacid, 2,2'-diphenyl-](/img/structure/B12906367.png)
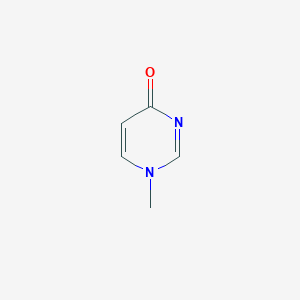
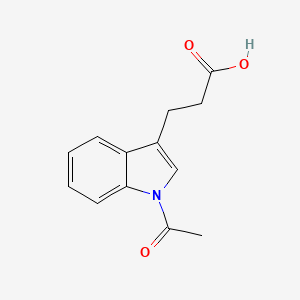
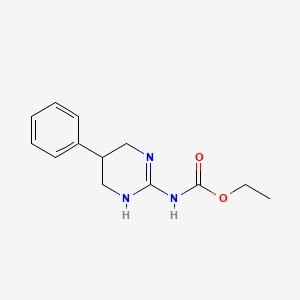
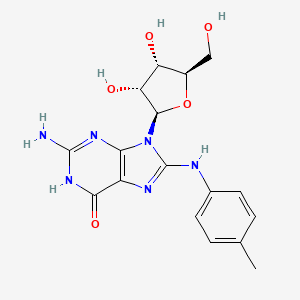
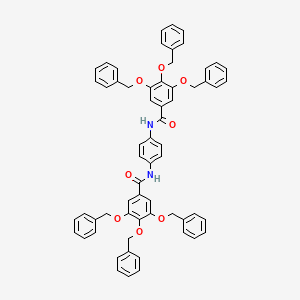
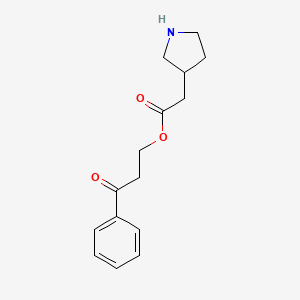
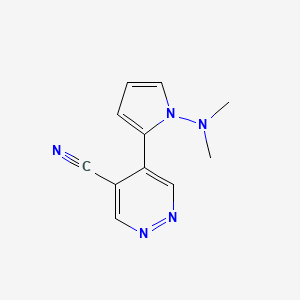

![6-Bromo-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B12906408.png)
![4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline](/img/structure/B12906419.png)

